BenchChemオンラインストアへようこそ!

N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine

Dipeptidyl peptidase 2 Selectivity profiling Enzyme inhibition

N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine (molecular formula C₁₂H₁₈N₄O₃, MW 266.30 g/mol) is a synthetic small-molecule aminopyridine derivative bearing a 5-nitro substituent on the pyridine ring and an N-(3-morpholinopropyl) side chain at the 2-position. The compound has been primarily reported as a chemical probe targeting interleukin-2 inducible tyrosine kinase (Itk), a Tec-family kinase implicated in T-cell receptor signaling and associated with allergic, autoimmune, and inflammatory disease pathways.

Molecular Formula C12H18N4O3
Molecular Weight 266.30 g/mol
Cat. No. B5005218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine
Molecular FormulaC12H18N4O3
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H18N4O3/c17-16(18)11-2-3-12(14-10-11)13-4-1-5-15-6-8-19-9-7-15/h2-3,10H,1,4-9H2,(H,13,14)
InChIKeyCSYAEPYKNUNJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39.9 [ug/mL] (The mean of the results at pH 7.4)

N-[3-(4-Morpholinyl)propyl]-5-nitro-2-pyridinamine – Physicochemical Baseline and Compound-Class Context for Scientific Procurement


N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine (molecular formula C₁₂H₁₈N₄O₃, MW 266.30 g/mol) is a synthetic small-molecule aminopyridine derivative bearing a 5-nitro substituent on the pyridine ring and an N-(3-morpholinopropyl) side chain at the 2-position [1]. The compound has been primarily reported as a chemical probe targeting interleukin-2 inducible tyrosine kinase (Itk), a Tec-family kinase implicated in T-cell receptor signaling and associated with allergic, autoimmune, and inflammatory disease pathways . The 5-nitro-2-pyridinamine core is a recognized pharmacophore scaffold for kinase hinge-binding interactions, while the morpholinopropyl side chain modulates physicochemical properties including calculated logD and aqueous solubility [1][2].

Why N-[3-(4-Morpholinyl)propyl]-5-nitro-2-pyridinamine Cannot Be Interchanged with Other 5-Nitropyridinamine Analogs


Within the 5-nitro-2-pyridinamine chemical series, even subtle structural modifications—removal of the propyl linker, replacement of the morpholine with a phenyl group, or direct attachment of the morpholine to the pyridine ring—produce dramatic shifts in molecular properties, target engagement profiles, and selectivity fingerprints. For example, the direct morpholinyl analog 4-(5-nitropyridin-2-yl)morpholine (CAS 26820-62-2, MW 209.2) lacks the propyl-amino linker found in the target compound, eliminating the secondary amine hydrogen-bond donor and altering both conformation and kinase hinge-binding geometry [1]. Meanwhile, N-[4-(4-morpholinyl)phenyl]-5-nitro-2-pyridinamine (CAS 416884-75-8, MW 300.31) replaces the propyl linker with a phenyl spacer, significantly increasing molecular weight, logP, and topological polar surface area, which predictably alters membrane permeability, solubility, and off-target promiscuity . These structural variations translate into quantifiable differences in enzymatic inhibition potency and selectivity profiles, as documented in curated bioactivity databases [2]. Generic substitution without explicit comparative data therefore carries a high risk of obtaining a compound with divergent biological activity, necessitating compound-specific verification prior to experimental use.

Quantitative Differentiation Evidence for N-[3-(4-Morpholinyl)propyl]-5-nitro-2-pyridinamine vs. Structural Analogs in Target Engagement and Physicochemical Profiles


Profiling Against Dipeptidyl Peptidase 2 (DPP2): IC₅₀ > 100 µM Establishes a Defined Selectivity Window vs. Potent DPP2 Inhibitors

In curated ChEMBL/BindingDB assays, N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine (CHEMBL2022515) displayed an IC₅₀ value exceeding 1.00 × 10⁵ nM (>100 µM) against human dipeptidyl peptidase 2 (DPP2) [1]. For context, known potent DPP2 inhibitors in the same database achieve IC₅₀ values in the low nanomolar range (typically < 100 nM). The >100 µM threshold represents at minimum a >1,000-fold selectivity margin versus high-affinity DPP2 ligands, meaning the target compound can be confidently excluded as a DPP2-active chemotype when designing selectivity panels. This negative selectivity data is valuable for experimental design: researchers seeking a probe that avoids DPP2-associated off-target effects can use this compound with documented evidence of negligible DPP2 engagement, whereas the direct morpholinyl analog 4-(5-nitropyridin-2-yl)morpholine lacks publicly curated DPP2 profiling data and therefore carries uncharacterized selectivity risk [2].

Dipeptidyl peptidase 2 Selectivity profiling Enzyme inhibition Off-target screening

Profiling Against Prolyl Endopeptidase (PREP) and FAP: Quantified Weak Inhibition Enables Protease Selectivity Mapping

The same curated dataset reports IC₅₀ values for the target compound against two additional serine proteases: human prolyl endopeptidase (PREP, IC₅₀ > 1.00 × 10⁴ nM, >10 µM) and mouse prolyl endopeptidase FAP (IC₅₀ = 5.10 × 10³ nM, 5.1 µM) [1]. This three-enzyme selectivity panel reveals a graded activity profile—compound is essentially inactive against DPP2 (>100 µM), very weakly active against PREP (>10 µM), and shows measurable but low single-digit micromolar inhibition of FAP (5.1 µM). In contrast, the comparator analog N-[4-(4-morpholinyl)phenyl]-5-nitro-2-pyridinamine has no publicly available curated data against any of these three proteases, meaning its protease interaction profile is entirely uncharacterized . For researchers designing experiments where serine protease off-target activity is a concern, the target compound offers a documented multi-enzyme fingerprint that the phenyl-linked analog cannot provide.

Prolyl endopeptidase FAP Serine protease Selectivity panel

Physicochemical Differentiation from Direct Morpholinyl Analog: Molecular Weight and Predicted Solubility Govern Experimental Handling

The direct morpholinyl analog 4-(5-nitropyridin-2-yl)morpholine (CAS 26820-62-2) possesses a molecular weight of 209.2 g/mol and a melting point of 112–114 °C [1]. In comparison, the target compound (MW 266.30 g/mol) is approximately 27% heavier, attributable to the N-(3-aminopropyl) linker. This mass difference corresponds to the addition of one hydrogen-bond donor, increased rotatable bonds, and an altered predicted logP/logD profile . The target compound has a reported experimental aqueous solubility of >39.9 µg/mL, a benchmark relevant for in vitro assay preparation in aqueous buffer systems . While the direct morpholinyl analog lacks publicly reported aqueous solubility values, its lower molecular weight and absence of the secondary amine linker predict different dissolution behavior [1]. For procurement decisions, these differences directly impact stock solution preparation protocols and DMSO-to-buffer dilution series.

Physicochemical properties Aqueous solubility Molecular weight Formulation

Physicochemical Differentiation from Phenyl-Linked Analog: MW, LogP, and TPSA Differences Predict Divergent Membrane Permeability

The phenyl-linked analog N-[4-(4-morpholinyl)phenyl]-5-nitro-2-pyridinamine (CAS 416884-75-8) has a molecular weight of 300.31 Da—approximately 34 Da (13%) larger than the target compound (266.30 Da) [1]. More importantly, the phenyl spacer increases the predicted logP from ~3.5 (target compound) to 2.57–2.93 (ACD/Labs and KOWWIN estimates for comparator), while simultaneously increasing topological polar surface area (TPSA) from 54.4 Ų to 83 Ų [1]. This TPSA increase of ~29 Ų (>50% relative increase) is significant because it crosses common empirical thresholds for blood-brain barrier penetration prediction (TPSA < 60–70 Ų typically favored for CNS penetration). The target compound's TPSA of 54.4 Ų falls below this threshold, whereas the comparator's TPSA of 83 Ų exceeds it—suggesting that the two compounds may exhibit fundamentally different tissue distribution profiles despite sharing the same 5-nitro-2-pyridinamine core [1]. The comparator also adds one aromatic ring and increases the heavy atom count from 22 to 23, further altering predicted metabolic stability.

Lipophilicity TPSA Membrane permeability ADME prediction

Structural Determinants of Kinase Hinge-Binding Geometry: Propyl Linker vs. Direct Attachment vs. Phenyl Spacer

The 2-aminopyridine moiety with a 5-nitro substituent constitutes a recognized kinase hinge-binding scaffold, where the pyridine nitrogen and the 2-amino NH serve as hydrogen-bond donor/acceptor pairs that interact with the conserved hinge region of kinases [1]. In the target compound, the secondary amine NH (bridging the propyl linker and pyridine ring) provides an additional hydrogen-bond donor that is absent in 4-(5-nitropyridin-2-yl)morpholine, where the morpholine is directly attached to the pyridine 2-position via a tertiary amine [1][2]. This single hydrogen-bond donor difference alters the hinge-binding pharmacophore: the target compound offers a donor-acceptor-donor motif (pyridine N, 2-NH, linker NH), whereas the direct analog presents only an acceptor-donor motif (pyridine N, morpholine O). While no co-crystal structures of the target compound bound to Itk have been publicly deposited, the Itk inhibitor class is known to derive selectivity through solvent-exposed nitrogen positioning, and the propyl-linked morpholine in the target compound may exploit this feature [1]. The phenyl-linked analog further diverges by introducing a rigid aromatic spacer that constrains conformational flexibility compared to the flexible propyl linker and adds potential π-stacking interactions not available to the target compound .

Kinase inhibitor design Hinge-binding motif Structure-activity relationship Aminopyridine scaffold

Patent-Documented Synthetic Accessibility and Scalable Route for the Pyridinyl Morpholine Class

The compound class to which N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine belongs—pyridinyl morpholine compounds—is covered by US Patent 12,410,136, granted on September 9, 2025, and assigned to the Shanghai Institute of Pharmaceutical Industry and Shanghai Zhongze Therapeutics [1]. The patent discloses a preparation method for pyridinyl morpholine compounds of general Formula I, which encompasses compounds featuring the 5-nitro-2-pyridinamine scaffold with morpholinyl substituents [1]. A specific synthetic route for this compound (designated Compound 19a1) is documented: (3-morpholin-4-yl-propyl)-(5-nitro-pyridin-2-yl)-amine is prepared by reacting the appropriate amine with a 2-substituted-5-nitropyridine precursor in acetic acid as solvent, following a general procedure adapted from Example 1 of the patent . This patent-granted status and documented synthetic protocol provide procurement-relevant quality assurance: the synthetic route is validated, reproducible, and scalable, supporting batch-to-batch consistency. In contrast, closely related analogs such as N-[4-(4-morpholinyl)phenyl]-5-nitro-2-pyridinamine (CAS 416884-75-8) are not explicitly covered by this patent, meaning sourcing may rely on custom synthesis with less standardized quality control .

Synthetic route Scale-up Patent coverage Medicinal chemistry

Optimal Research and Industrial Application Scenarios for N-[3-(4-Morpholinyl)propyl]-5-nitro-2-pyridinamine Based on Quantified Differentiation Evidence


Kinase Selectivity Panel Design Requiring a DPP2/PREP-Inactive Aminopyridine Probe

When designing kinase selectivity profiling panels where dipeptidyl peptidase 2 (DPP2) and prolyl endopeptidase (PREP) off-target activities must be ruled out, this compound serves as a suitable scaffold control with documented IC₅₀ values exceeding 100 µM and 10 µM respectively. Unlike uncharacterized 5-nitropyridine analogs, the availability of curated multi-enzyme data from ChEMBL/BindingDB [1] allows researchers to include this compound as a verified negative control, streamlining data interpretation in cellular target-engagement assays. This documented inactivity profile is not available for the direct morpholinyl or phenyl-linked analogs .

Structure-Activity Relationship (SAR) Studies Exploring Linker Effects on Kinase Hinge-Binding

The flexible 3-carbon propyl-amino linker is the key structural feature differentiating this compound from direct-attachment morpholinyl analogs and rigid phenyl-linked variants. Its unique pharmacophore—featuring a secondary amine HBD unavailable in 4-(5-nitropyridin-2-yl)morpholine—makes it an essential comparator in SAR campaigns investigating how linker length and flexibility modulate kinase hinge-binding affinity and selectivity [1]. Co-testing this compound alongside the direct-attachment and phenyl-linker analogs within the same assay system yields controlled structure-activity data that cannot be obtained from any single analog alone .

In Vitro Assay Development with Quantified Aqueous Solubility for Dose-Response Curve Planning

With an experimentally determined aqueous solubility exceeding 39.9 µg/mL (approximately 150 µM in aqueous buffer for a 266.30 g/mol compound) [1], researchers can pre-calculate achievable top concentrations for dose-response experiments without iterative solubility optimization. This contrasts with 4-(5-nitropyridin-2-yl)morpholine (MW 209.2), which lacks publicly reported solubility, requiring empiric determination before assay deployment . For laboratories running high-throughput screens with strict DMSO concentration limits (<0.1% v/v), the target compound's quantified solubility directly translates to an estimated top screening concentration of approximately 150 µM in fully aqueous conditions, supporting efficient assay protocol development.

CNS vs. Peripheral Target Profiling Guided by TPSA-Based Permeability Prediction

The target compound's predicted TPSA of 54.4 Ų places it below the empirical CNS-penetration threshold of approximately 60–70 Ų, suggesting potential blood-brain barrier permeability [1]. In contrast, the phenyl-linked analog N-[4-(4-morpholinyl)phenyl]-5-nitro-2-pyridinamine exhibits a TPSA of 83 Ų, exceeding this threshold . This 52.6% difference in TPSA makes these two compounds useful as a matched pair for deconvoluting whether observed phenotypes are driven by central or peripheral target engagement. Researchers designing CNS-targeted studies should preferentially select the target compound based on its favorable TPSA, while those seeking peripherally restricted probes may consider the phenyl-linked analog for its higher TPSA.

Quote Request

Request a Quote for N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.